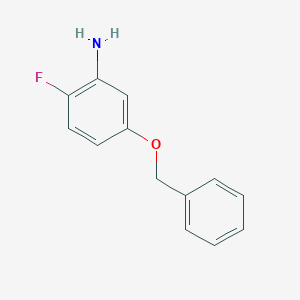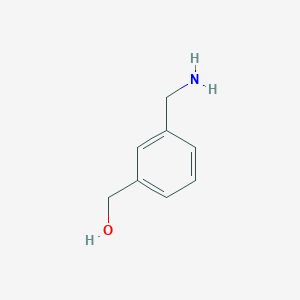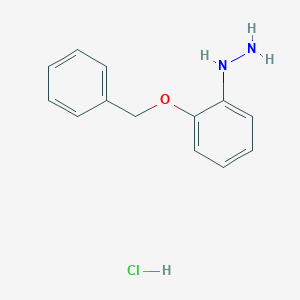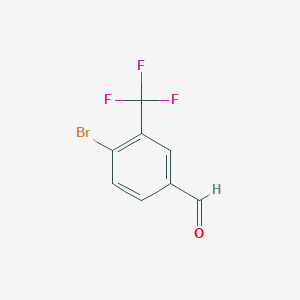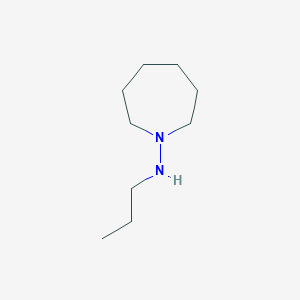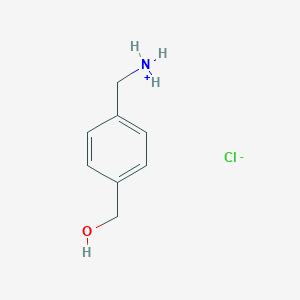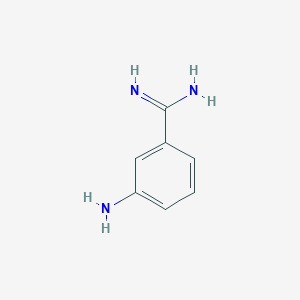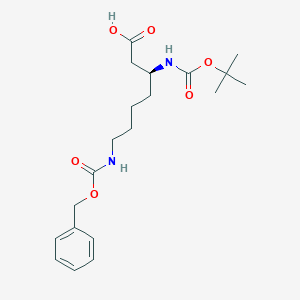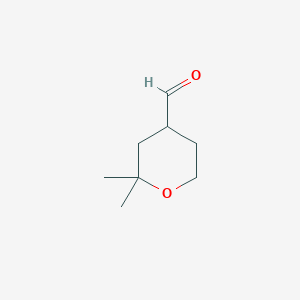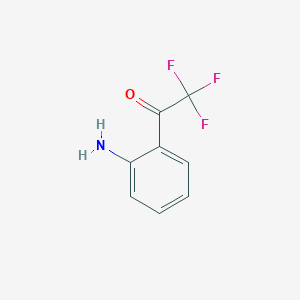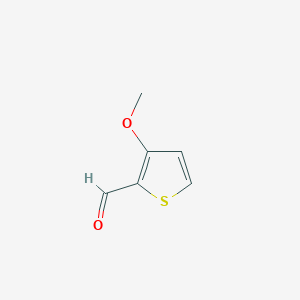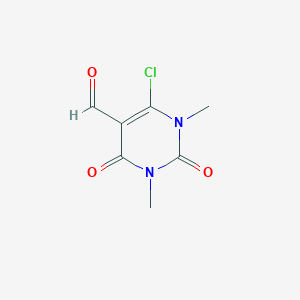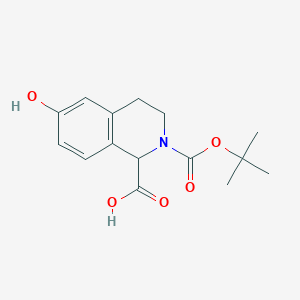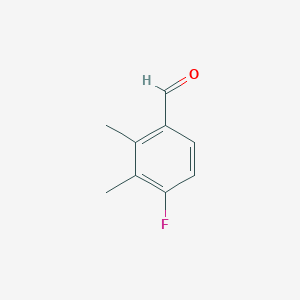![molecular formula C19H17NO B112584 3-[3-(Benzyloxy)phenyl]aniline CAS No. 400744-17-4](/img/structure/B112584.png)
3-[3-(Benzyloxy)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[3-(Benzyloxy)phenyl]aniline” is an organic compound with the molecular formula C19H17NO . It has a molecular weight of 275.35 g/mol . The compound is also known by other names such as 3’- (benzyloxy) [1,1’-biphenyl]-3-amine and 3- (3-phenylmethoxyphenyl)aniline .
Molecular Structure Analysis
The InChI code for “3-[3-(Benzyloxy)phenyl]aniline” is 1S/C19H17NO/c20-18-10-4-8-16 (12-18)17-9-5-11-19 (13-17)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 . Its canonical SMILES structure is C1=CC=C (C=C1)COC2=CC=CC (=C2)C3=CC (=CC=C3)N .Physical And Chemical Properties Analysis
“3-[3-(Benzyloxy)phenyl]aniline” has a molecular weight of 275.3 g/mol . It has a XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has four rotatable bonds . The topological polar surface area of the compound is 35.2 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study focused on the synthesis of benzoxazine derivatives, a class of compounds related to "3-[3-(Benzyloxy)phenyl]aniline," highlighting their potential in creating polymers with unique thermal and mechanical properties. The research elaborated on the reaction paths for synthesizing 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, indicating the role of intermediates such as N-hydroxymethyl aniline in forming benzoxazine and its byproducts, offering insights into optimizing synthetic routes for related compounds (Zhang et al., 2015).
Biological Evaluation
- Novel quinazolin derivatives synthesized from related structural frameworks demonstrated significant antitumor activity against human carcinoma cell lines, emphasizing the potential of "3-[3-(Benzyloxy)phenyl]aniline" derivatives in medicinal chemistry and drug development (El‐serwy et al., 2016).
Material Science Applications
- The synthesis and structural analysis of all-para-brominated oligo(N-phenyl-m-aniline)s, related to "3-[3-(Benzyloxy)phenyl]aniline," revealed unique properties such as high-spin cationic states and U-shaped structures, suggesting applications in electronic materials and devices (Ito et al., 2002).
Catalysis and Chemical Reactions
- Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalysts were provided, illustrating the significant role of adsorption of phenyl groups on kinetics. This fundamental understanding can guide the optimization of catalytic processes involving "3-[3-(Benzyloxy)phenyl]aniline" and related compounds (Sheng et al., 2016).
Optical and Electrochemical Applications
- Research on azomethine dyes, including derivatives of "3-[3-(Benzyloxy)phenyl]aniline," highlighted their potential in optical applications, with quantum chemical calculations predicting their molecular structures and electronic properties. This indicates the utility of such compounds in developing new materials for electronic and photonic technologies (Shahab et al., 2017).
Eigenschaften
IUPAC Name |
3-(3-phenylmethoxyphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-18-10-4-8-16(12-18)17-9-5-11-19(13-17)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUHPDMVOGZNOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402043 |
Source


|
| Record name | 3-[3-(Benzyloxy)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Benzyloxy)phenyl]aniline | |
CAS RN |
400744-17-4 |
Source


|
| Record name | 3-[3-(Benzyloxy)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

